Potassium Alum

Description

Nomenclature and Chemical Classification within Double Salts

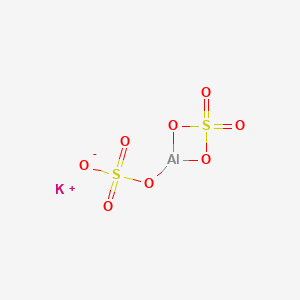

Aluminum potassium sulfate (B86663) is a chemical compound that is a double sulfate of potassium and aluminum. wikipedia.org It is classified as a double salt, which is a salt containing more than one cation or anion. Double salts are distinct from simple salts in that they are formed from two different salts that have crystallized together in a single substance. When dissolved in water, a double salt behaves as a mixture of the two individual salts. dguv.de

The most common form of aluminum potassium sulfate is its dodecahydrate, with the chemical formula KAl(SO₄)₂·12H₂O. wikipedia.org This hydrated form is the most frequently encountered in both laboratory and industrial settings. The compound is also known by several other names, including potash alum, potassium alum, and alum-(K). wikipedia.org

Table 1: Chemical Identification and Properties of Aluminum Potassium Sulfate

| Property | Value |

|---|---|

| IUPAC Name | Aluminum potassium sulfate |

| Common Names | Potash alum, this compound, Alum-(K) |

| Chemical Formula | KAl(SO₄)₂ (anhydrous), KAl(SO₄)₂·12H₂O (dodecahydrate) |

| Molar Mass | 258.192 g/mol (anhydrous), 474.37 g/mol (dodecahydrate) wikipedia.org |

| Appearance | White crystals wikipedia.org |

| Density | 1.725 g/cm³ wikipedia.org |

| Melting Point | 92 to 95 °C (198 to 203 °F; 365 to 368 K) wikipedia.org |

| Boiling Point | Decomposes at 200 °C (392 °F; 473 K) wikipedia.org |

Historical Trajectories and Evolution of Academic Inquiry into Potash Alum Applications

The study of potash alum has a rich history, evolving from its early empirical use to sophisticated scientific investigation.

The use of alum dates back to antiquity, with evidence of its application by the ancient Egyptians as early as 1500 BCE for purifying water. wikipedia.org The compound, known to the ancients, was also used extensively for dyeing. wikipedia.org In the classical era, substances referred to as "alumen" were described by figures like Pliny the Elder, though these names often applied to various substances with similar astringent properties. wikipedia.org

Historically, potash alum was a significant commodity in international trade, particularly for its role as a mordant in the textile industry to fix dyes to fabrics. wikipedia.orgonemine.org It was also utilized in tanning leather, making paper, and for medicinal purposes. onemine.orgwovepaper.co.uk The primary source of potash alum for centuries was the mineral alunite (B1170652). onemine.org

During the Renaissance, the true chemical nature of alum remained a subject of inquiry. Around 1530, the Swiss physician Paracelsus distinguished alum from vitriols (sulfates) and proposed it was a salt of an earth. wikipedia.org Later, in 1595, Andreas Libavius, a German doctor and chemist, demonstrated that alum and vitriols were formed from the same acid but different "earths," and he termed the earth in alum "alumina." wikipedia.org

The Enlightenment brought further clarity. In 1754, German chemist Andreas Sigismund Marggraf successfully synthesized the earth of alum (alumina) by boiling clay in sulfuric acid and then adding potash. wikipedia.org He established that adding an alkali like soda or potash to a solution of alumina (B75360) in sulfuric acid produced alum. wikipedia.org This work was a crucial step in understanding its composition. Later, in 1767, Torbern Bergman noted the necessity of potassium or ammonium (B1175870) sulfates to convert aluminum sulfate into alum. wikipedia.orgwikipedia.org The final piece of the puzzle was put in place by Louis Vauquelin in 1797, who, following Martin Klaproth's discovery of potassium in minerals, demonstrated that common alum is a double salt composed of sulfuric acid, alumina, and potash. wikipedia.org

The Industrial Revolution ushered in new methods for producing alum on a larger scale. While historically extracted from alunite, industrial production shifted to treating aluminous materials like bauxite, clay, and alum schist with sulfuric acid. wikipedia.orgonemine.org The addition of potassium sulfate to a concentrated solution of aluminum sulfate became the standard industrial method. wikipedia.org

The 19th century saw a surge in the industrial applications of alum. It was used in large quantities for sizing paper, a process that made the paper less absorbent. culturalheritage.org However, the use of alum in combination with rosin (B192284) for paper sizing during this period has been linked to the long-term degradation and embrittlement of paper. culturalheritage.org The scientific scrutiny of alum's effects in industrial processes became more pronounced, with studies investigating its role in the deterioration of materials like paper. culturalheritage.org The development of the Hall-Héroult process in 1886 for the large-scale production of aluminum metal, while not directly related to alum production, was a culmination of the electrochemical research that had its roots in the 19th century and significantly advanced the broader field of aluminum chemistry. totalmateria.comtheluxurypergola.comincgoyal.com

Properties

IUPAC Name |

aluminum;potassium;disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.K.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLPQNLYRHEGIJ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KAl(SO4)2, AlKO8S2 | |

| Record name | potassium alum | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_alum | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Aluminium potassium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aluminium_potassium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10043-01-3 (Parent) | |

| Record name | Alum, potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9039234 | |

| Record name | Aluminum potassium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pellets or Large Crystals, Large, transparent crystals or white crystalline powder, White hygroscopic solid; [Merck Index] Colorless odorless crystals; Partially soluble in water; [MSDSonline] | |

| Record name | Sulfuric acid, aluminum potassium salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ALUMINIUM POTASSIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Aluminum potassium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water, insoluble in ethanol | |

| Record name | Potassium alum | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09087 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINIUM POTASSIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

10043-67-1 | |

| Record name | Alum, potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium alum | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09087 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid, aluminum potassium salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum potassium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium potassium bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM ALUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09OXB01F3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Engineering of Aluminum Potassium Sulfate

Laboratory-Scale Synthesis Techniques for High-Purity Potash Alum

The synthesis of high-purity aluminum potassium sulfate (B86663) in a laboratory setting often involves controlled reaction pathways and meticulous crystallization processes to ensure the quality of the final product.

Reaction Pathways Involving Aluminum, Potassium Hydroxide (B78521), and Sulfuric Acid

A common laboratory method for synthesizing potash alum involves the reaction of aluminum metal with potassium hydroxide, followed by the addition of sulfuric acid. uwaterloo.calibretexts.org This multi-step process begins with the dissolution of aluminum in an aqueous solution of potassium hydroxide.

The initial reaction is the conversion of aluminum metal to the soluble potassium aluminate complex (KAl(OH)₄). uwaterloo.ca This is an exothermic reaction that also produces hydrogen gas. fountainheadpress.comoneonta.edu

Reaction 1: Dissolution of Aluminum 2Al(s) + 2KOH(aq) + 6H₂O(l) → 2KAl(OH)₄(aq) + 3H₂(g) oneonta.edu

Following the complete dissolution of the aluminum, the solution is filtered to remove any insoluble impurities. fountainheadpress.com The subsequent step involves the careful addition of sulfuric acid. This serves two purposes: to neutralize the excess potassium hydroxide and to provide the sulfate ions necessary for the formation of alum. libretexts.org The initial addition of sulfuric acid results in the precipitation of gelatinous aluminum hydroxide (Al(OH)₃). oneonta.edu

Reaction 2: Formation of Aluminum Hydroxide 2KAl(OH)₄(aq) + H₂SO₄(aq) → 2Al(OH)₃(s) + K₂SO₄(aq) + 2H₂O(l) oneonta.edu

Upon further addition of sulfuric acid, the aluminum hydroxide precipitate dissolves, forming a clear solution containing aluminum ions, potassium ions, and sulfate ions. fountainheadpress.comoneonta.edu

Reaction 3: Dissolution of Aluminum Hydroxide 2Al(OH)₃(s) + 3H₂SO₄(aq) → Al₂(SO₄)₃(aq) + 6H₂O(l)

Finally, as the solution cools, the less soluble aluminum potassium sulfate dodecahydrate crystallizes out. uwaterloo.ca

Crystallization Kinetics and Control in Aqueous Systems

The formation of high-purity potash alum crystals is highly dependent on the control of crystallization kinetics. Key factors influencing this process include supersaturation, temperature, and the presence of impurities. The solubility of potash alum is significantly higher in hot water than in cold water, a property that is exploited during the crystallization process. uwaterloo.ca Cooling a saturated solution creates a state of supersaturation, which is the driving force for crystallization.

The rate of cooling plays a critical role in determining the size and purity of the resulting crystals. Slow cooling allows for the formation of larger, more well-defined octahedral crystals, while rapid cooling, such as in an ice bath, tends to produce smaller crystals. fountainheadpress.com The process can be described using models like the mixed-suspension, mixed-product removal (MSMPR) crystallizer model, which helps in determining kinetic parameters such as crystal growth rate and nucleation rate. scribd.comdtic.mil Studies have shown that factors like agitation intensity can also affect the median crystal size and size distribution. scribd.com Furthermore, the use of techniques like ultrasonic irradiation has been explored to influence crystallization, with findings indicating that it can decrease the average crystal size and modify crystal morphology. marmara.edu.tr

Industrial-Scale Production Processes from Raw Materials

On an industrial scale, the production of aluminum potassium sulfate relies on the extraction and processing of naturally occurring minerals and industrial feedstocks.

Extraction and Purification from Alum Schists

Historically, a primary source for potash alum was alunite (B1170652), a sulfate mineral. wikiwand.com The process involves mining these sulfur-containing volcanic sediments. wikiwand.com The extracted alunite is first calcined (heated to a high temperature). This is followed by a prolonged period of exposure to air while being kept moist. This weathering process causes the material to break down into a fine powder. The powder is then leached with hot water to dissolve the alum. The resulting liquor is decanted, and upon cooling, the aluminum potassium sulfate crystallizes out. wikiwand.com

Another traditional source is alum schist. The industrial process typically involves treating these minerals with sulfuric acid to obtain a concentrated solution of aluminum sulfate. wikiwand.com Potassium sulfate is then added to this solution to induce the crystallization of potash alum. wikiwand.combyjus.com If the raw material contains a significant amount of iron, potassium chloride may be used instead of potassium sulfate. wikiwand.com

Kaolin-Based Manufacturing: From Beneficiation to Crystallization

Kaolin (B608303), a type of clay mineral, serves as a significant raw material for alum production. abu.edu.ng The manufacturing process from kaolin involves several key stages:

Beneficiation and Activation: The raw kaolin is first beneficiated to remove impurities. ajbasweb.com This can involve washing and sieving. ajbasweb.com The kaolin is then thermally activated by calcining it at high temperatures (e.g., 750°C) to convert it into a more reactive form known as metakaolin. ajbasweb.com

Dealumination: The metakaolin is then treated with sulfuric acid to extract the alumina (B75360). This process, known as dealumination, dissolves the aluminum content of the clay, forming aluminum sulfate in solution. ajbasweb.comirjaes.com Research has explored novel approaches to this step, such as utilizing the self-generated heat from the acid solvating in the metakaolin-water slurry to provide the necessary energy for the reaction, thus saving energy. ajbasweb.com

Crystallization: After the dealumination step, the resulting aluminum sulfate solution is reacted with a potassium source, typically potassium sulfate, to form and crystallize aluminum potassium sulfate. abu.edu.nggoogle.com

Different processing routes, such as acid-leached and base-leached processes, have been investigated, with the acid-leached process generally showing higher yields of alum from kaolin. abu.edu.ng

Aluminum Trihydrate Conversion Processes

Industrial aluminum trihydrate (also known as aluminum hydroxide, Al(OH)₃) is another key starting material for the production of aluminum potassium sulfate. This process typically involves reacting aluminum trihydrate with sulfuric acid to produce a concentrated solution of aluminum sulfate. wikiwand.com

Reaction: 2Al(OH)₃ + 3H₂SO₄ → Al₂(SO₄)₃ + 6H₂O

Following the formation of the aluminum sulfate solution, potassium sulfate is added. The mixture is then concentrated and cooled to allow for the crystallization of aluminum potassium sulfate dodecahydrate. wikiwand.com This method offers a more direct route to a high-purity product compared to the extraction from minerals, as industrial aluminum trihydrate is a refined chemical feedstock.

Interactive Data Table: Comparison of Alum Production Yields from Kaolin

| Process Type | Kaolin State | Reported Yield (%) |

| Base Leached | Raw | 29.20 ± 1.07 abu.edu.ng |

| Base Leached | Calcined | 31.87 ± 1.13 abu.edu.ng |

| Acid Leached | Raw | 47.35 ± 1.64 abu.edu.ng |

| Acid Leached | Calcined | 59.47 ± 1.32 abu.edu.ng |

Advanced Recovery and Recycling Methodologies for Aluminum-Containing Effluents

The sludge generated from water purification plants where alum is used as a coagulant contains significant amounts of aluminum hydroxide. fao.org Traditional disposal of this sludge in landfills is becoming less viable due to increasing costs and environmental regulations. fao.orgcore.ac.uk Consequently, research has intensified on methods to recover the aluminum content, offering a more sustainable and cost-effective approach to sludge management. nih.govresearchgate.net

Alum Recovery from Water Treatment Sludge via Alkalization Techniques

A prominent method for recovering alum from water treatment sludge is through alkalization. scirp.orgscirp.org This chemical process leverages the amphoteric nature of aluminum hydroxide, which is soluble in alkaline conditions. scirp.orgscirp.org The procedure involves treating the aluminum-rich sludge with an alkaline solution, such as sodium hydroxide (NaOH), which dissolves the aluminum hydroxide to form a soluble sodium aluminate (NaAlO₂). scirp.org

The general chemical reaction for this process is: Al(OH)₃ + NaOH → NaAl(OH)₄

Following the dissolution of aluminum, the liquid portion, rich in aluminate, is separated from the solid residues through methods like filtration or centrifugation. The subsequent step involves the addition of sulfuric acid (H₂SO₄) to the recovered liquid. This neutralizes the solution and allows for the regeneration of aluminum sulfate. scirp.org If potassium is also introduced, aluminum potassium sulfate can be formed.

Studies have demonstrated the effectiveness of alkalization. For instance, research on sludge from a water treatment plant in Kigali, Rwanda, showed that a significant amount of aluminum (2877.5 mg/l) could be recovered using this method. scirp.org Another study reported that alkaline extraction could lead to aluminum recoveries of about 71% at a pH of 13.6. core.ac.uk The efficiency of the recovery is influenced by factors such as pH, sludge dosage, and mixing time. core.ac.uknih.gov For example, one study found that a higher recovery rate of 75.7% was achieved at a pH of 13 with a stirring time of 120 minutes. core.ac.uk

Efficiency and Purity Assessment of Recycled Alum for Reapplication

The viability of reusing recovered alum is contingent upon its performance and purity. It is crucial to ensure that the recycled coagulant can effectively treat raw water without introducing harmful contaminants. The efficiency of recovered alum is often compared to that of commercial, or virgin, alum in terms of its ability to remove turbidity and other impurities from water. iwaponline.com

Research has shown that recovered alum can be highly effective. In some cases, its performance is comparable to or even exceeds that of commercial alum. researchgate.netiwaponline.com For example, one study found that recovered alum exhibited up to 6% higher turbidity removal compared to commercial alum. iwaponline.com Another investigation reported that the capability of recovered coagulant to remove turbidity, UV(254), and COD was 96%, 46%, and 53%, respectively, which was similar to the performance of fresh coagulant. nih.govresearchgate.net The turbidity removal efficiency of recovered coagulant has been reported to be above 96% in some studies, demonstrating its potential for effective water treatment.

The purity of the recovered alum is another critical consideration, with a particular focus on the levels of heavy metals. researchgate.net While there is a possibility of some substances becoming enriched during the recycling process, studies have shown that these have little effect on the quality of the treated wastewater. nih.govresearchgate.net The metal content in the prepared aluminum sulfate is often comparable to that of commercial alum used in drinking water, suggesting a low risk from the accumulation of metals. researchgate.net The table below provides a comparative overview of the elemental composition of recovered alum versus commercial alum, based on data from a study on sludge from the El-Sheikh Zayed Water Treatment Plant. iwaponline.com

Table 1: Comparative Analysis of Metal Content in Recovered and Commercial Alum

| Metal | Concentration in Recovered Coagulant (mg/L) | Concentration in Commercial Alum (mg/L) |

|---|---|---|

| Aluminum (Al) | 8,240 | 9,800 |

| Iron (Fe) | 120 | 150 |

| Manganese (Mn) | 2.5 | 3.1 |

| Chromium (Cr) | 0.8 | 1.2 |

| Cadmium (Cd) | < 0.01 | < 0.01 |

| Nickel (Ni) | 1.5 | 2.0 |

| Lead (Pb) | < 0.05 | < 0.05 |

| Sodium (Na) | 450 | 520 |

| Potassium (K) | 25 | 30 |

| Calcium (Ca) | 85 | 110 |

| Magnesium (Mg) | 40 | 55 |

| Zinc (Zn) | 5.5 | 7.0 |

Ultimately, the successful recovery and recycling of alum from water treatment sludge not only provides a cost-effective and environmentally friendly solution for sludge management but also contributes to the principles of a circular economy by transforming waste into a valuable resource. scirp.orgmdpi.com

Coordination Chemistry and Structural Characterization of Hydrated Aluminum Potassium Sulfate

Crystalline Structure Analysis and Lattice Parameters of KAl(SO₄)₂·12H₂O

Potassium alum crystallizes in a well-defined structure, which has been extensively studied using techniques like X-ray diffraction. researchgate.netacs.orgresearchgate.net In its common dodecahydrate form, it adopts a cubic crystal system. wikipedia.orgwikipedia.org

The crystal structure of KAl(SO₄)₂·12H₂O is comprised of hydrated aluminum and potassium ions, along with sulfate (B86663) anions, all held together in a specific repeating pattern. ionicviper.org The unit cell is the basic building block of this crystal lattice.

Below is a data table summarizing the crystallographic parameters for hydrated aluminum potassium sulfate:

| Parameter | Value | Reference |

| Crystal System | Cubic | wikipedia.orgwikipedia.org |

| Space Group | Pa3 | wikipedia.orgwikipedia.org |

| Lattice Parameter (a) | 12.18 Å | wikipedia.org |

Octahedral Coordination Environment of Aluminum(III) Ions in Hydrates

The aluminum(III) ion (Al³⁺) in hydrated aluminum potassium sulfate is centrally located within an octahedral coordination complex. ionicviper.orgwikipedia.org This means that each Al³⁺ ion is directly bonded to six water molecules, which act as ligands. ionicviper.orgwikipedia.org These six water molecules are situated at the vertices of an octahedron, with the Al³⁺ ion at the center. ionicviper.org This [Al(H₂O)₆]³⁺ cation is a distinct and stable entity within the crystal lattice. wikipedia.org

Influence of Solution pH on Crystal Morphology and Coordination Geometry

The pH of the aqueous solution from which this compound crystallizes can influence the morphology, or external shape, of the resulting crystals. While the fundamental coordination geometry of the aluminum ion as [Al(H₂O)₆]³⁺ remains consistent in the solid state, the conditions of crystallization affect how these building blocks assemble.

In neutral solutions, this compound typically forms octahedral crystals. wikipedia.orgwikipedia.org However, in alkaline solutions, the crystal habit can shift to a cubic form. wikipedia.orgwikipedia.org This change in morphology is attributed to the different growth rates of the crystal faces under varying pH conditions. An acidic pH, typically between 3.0 and 3.5, is characteristic of a 10% alum solution and is considered normal for growing well-formed octahedral crystals with good clarity. oliphantscienceawards.com.au The presence of different ionic species and their concentrations at varying pH levels can interact with the growing crystal surfaces, thereby influencing the final shape. oliphantscienceawards.com.au

Spectroscopic Investigations of Aluminum-Ligand Interactions

Spectroscopic techniques are invaluable tools for probing the local environment and bonding within the aluminum potassium sulfate crystal. These methods provide detailed information about the hydration spheres of the cations and the nature of the aluminum-ligand interactions.

Elucidation of Hydration Spheres around Aluminum and Potassium Cations

The crystal structure of KAl(SO₄)₂·12H₂O contains two different cations, Al³⁺ and K⁺, each with its own distinct hydration sphere. As previously mentioned, the Al³⁺ ion is surrounded by six water molecules in a tight octahedral arrangement. ionicviper.org

The potassium ion (K⁺), being larger and having a lower charge density than Al³⁺, also has a coordination sphere of water molecules. In the alum structure, the K⁺ ion is coordinated to six oxygen atoms from water molecules. ionicviper.org However, the K-O distances are longer and the coordination environment around the potassium ion is described as a distorted octahedron. ionicviper.orgresearchgate.net The structure can be visualized as being composed of [Al(H₂O)₆]³⁺ and [K(H₂O)₆]⁺ complex ions, along with sulfate anions.

Advanced Spectroscopic Techniques for Structural Probing

A variety of advanced spectroscopic techniques are employed to investigate the structure of aluminum potassium sulfate. These methods provide complementary information to diffraction techniques.

Raman Spectroscopy : This technique is sensitive to the vibrational modes of the molecules and ions within the crystal. It can be used to identify the different hydrate (B1144303) forms of this compound and to study the thermal dehydration process. acs.orgresearchgate.net Specific peaks in the Raman spectrum correspond to the vibrations of the Al-O bonds and the sulfate ions. researchgate.net

Infrared (IR) Spectroscopy : Similar to Raman spectroscopy, IR spectroscopy probes the vibrational modes of the compound. It is particularly useful for studying the O-H stretching modes of the water molecules, providing insights into hydrogen bonding within the crystal. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy : ²⁷Al NMR spectroscopy is a powerful tool for directly probing the coordination environment of the aluminum nucleus. rsc.orgnih.gov The chemical shift of the ²⁷Al signal is highly sensitive to the coordination number of the aluminum, allowing for the clear distinction between octahedral and tetrahedral coordination. rsc.org

Terahertz (THz) Spectroscopy : This emerging technique can be used to obtain spectral information in the far-infrared region, providing insights into low-frequency vibrational modes and intermolecular interactions within the crystal lattice. researchgate.net

These spectroscopic methods, in conjunction with X-ray diffraction, provide a comprehensive understanding of the intricate coordination chemistry and structural characteristics of hydrated aluminum potassium sulfate.

Mechanistic Studies of Aluminum Potassium Sulfate Interactions in Diverse Systems

Flocculation and Coagulation Mechanisms in Water Treatment Technologies

In water purification, aluminum potassium sulfate (B86663) functions as a coagulating agent to remove impurities. ennoreindiachemicals.com The process involves two key stages: coagulation, the initial destabilization of suspended particles, and flocculation, the aggregation of these particles into larger, settleable flocs. mdpi.com The trivalent aluminum ion (Al³⁺) is central to these mechanisms. ennoreindiachemicals.com

Charge Neutralization and Sweep Flocculation Modalities

The removal of colloidal impurities by aluminum salts like aluminum potassium sulfate is primarily explained by two dominant mechanisms: charge neutralization and sweep flocculation. mdpi.com

Charge Neutralization: Colloidal particles in water typically possess a negative surface charge, which causes them to repel each other and remain suspended. mdpi.com When aluminum potassium sulfate is introduced, it dissolves and releases positively charged aluminum ions (Al³⁺). ennoreindiachemicals.commdpi.com These ions are adsorbed onto the surface of the negatively charged colloids, neutralizing their charge. zeta-meter.com This reduction in electrostatic repulsion allows the particles to come together and form microflocs. mdpi.comzeta-meter.com This mechanism is particularly effective at lower coagulant dosages and is often utilized in direct filtration processes. mdpi.com

Sweep Flocculation (Sweep Coagulation): This mechanism involves adding a higher dose of the coagulant, sufficient to exceed the amount needed for charge neutralization. zeta-meter.com This leads to the precipitation of aluminum hydroxide (B78521) (Al(OH)₃) as a gelatinous, amorphous solid. zeta-meter.comecovyst.com As this precipitate forms and settles, it physically entraps or "sweeps" colloidal particles, suspended solids, and microorganisms from the water. zeta-meter.com While sweep flocculation is widely used and effective for removing a broad range of impurities, it generally requires a larger quantity of coagulant compared to the charge neutralization method. mdpi.comzeta-meter.com

Research comparing these two modalities has shown that the charge neutralization mechanism can achieve significant turbidity and color removal with lower coagulant consumption. mdpi.comresearchgate.net

Table 1: Comparison of Charge Neutralization and Sweep Flocculation Efficiency

This table presents data from jar test experiments comparing the removal of turbidity and apparent color using aluminum sulfate under conditions favoring charge neutralization versus sweep flocculation.

| Mechanism | Average Coagulant Dosage (mg/L) | Turbidity Removal (%) | Apparent Color Removal (%) |

| Charge Neutralization | 46 | 61.30 | 61.49 |

| Sweep Flocculation | 52 | 54.73 | 58.22 |

Data sourced from treatability trials on water with a high color-to-turbidity ratio. mdpi.comresearchgate.net

Aluminum Hydroxide Precipitation and Adsorption Phenomena

When aluminum potassium sulfate is added to water with sufficient alkalinity, the aluminum ions hydrolyze to form an insoluble precipitate of aluminum hydroxide, Al(OH)₃. mdpi.comecovyst.com This gelatinous precipitate is the primary agent in the sweep flocculation mechanism. ennoreindiachemicals.comecovyst.com

The process of adsorption onto these aluminum hydroxide flocs is a key phenomenon in water purification. The flocs have a large surface area and can effectively adsorb a variety of substances, including:

Suspended and Colloidal Particles: Fine particles that cause turbidity are captured within the growing Al(OH)₃ matrix. ecovyst.com

Pathogens: The aluminum hydroxide adsorption-precipitation method is effective for concentrating viruses and bacteria from water, as the precipitates attract and trap these microorganisms. mdpi.com

Dissolved Organic Matter: Organic molecules, particularly those contributing to color, can be adsorbed onto the floc. ecovyst.com

This precipitation and adsorption process transforms fine, non-settleable particles and dissolved impurities into larger, denser flocs that can be easily removed from the water through sedimentation or filtration. mdpi.com

Role of Aluminum Speciation and pH Dynamics in Colloidal Destabilization

The effectiveness of aluminum potassium sulfate as a coagulant is highly dependent on the pH of the water. mdpi.com The pH determines the specific forms, or "species," of aluminum present in the solution, which in turn dictates the dominant coagulation mechanism. nih.gov

Upon dissolving in water, the Al³⁺ ion undergoes hydrolysis, reacting with water to form a series of soluble, positively charged polynuclear ions, such as Al₆(OH)₁₅³⁺ and Al₇(OH)₁₇⁴⁺, before ultimately precipitating as solid aluminum hydroxide, Al(OH)₃. zeta-meter.comnih.gov

Acidic pH (below ~6.0): In this range, the dominant species are the soluble Al³⁺ and some positively charged hydroxo-aluminum complexes. Coagulation occurs primarily through charge neutralization of negatively charged colloids. mdpi.com

Near-Neutral pH (~6.0 to 8.0): This is the typical range for sweep flocculation, where the predominant species is the insoluble aluminum hydroxide precipitate, Al(OH)₃. mdpi.com This pH range is generally optimal for the removal of turbidity and other impurities via entrapment in the floc.

Alkaline pH (above ~8.0): At higher pH values, the aluminum hydroxide can redissolve to form the soluble aluminate ion, Al(OH)₄⁻, which is not an effective coagulant.

The addition of aluminum sulfate itself can lower the pH of the treated water due to the hydrolysis reactions that consume alkalinity. mdpi.com Therefore, maintaining the optimal pH range is a critical operational parameter for effective colloidal destabilization.

Interactions with Organic Pollutants and Hardness Salts

Aluminum potassium sulfate is effective in removing various dissolved and suspended substances beyond simple turbidity.

Organic Pollutants: It is particularly effective at removing natural organic matter (NOM), such as humic and fulvic acids, which are responsible for color in many surface waters. The aluminum ions react with these ionized organic radicals to form an insoluble product that can be removed. ecovyst.com

Phosphates: Aluminum sulfate is used to precipitate dissolved phosphates (PO₄³⁻) by forming insoluble aluminum phosphate (B84403) precipitates, which helps in controlling eutrophication in water bodies. mdpi.com

Heavy Metals: Dissolved heavy metals can contribute to water conductivity and toxicity. mdpi.com The precipitation of aluminum hydroxide can effectively adsorb and co-precipitate certain heavy metals like iron (Fe³⁺) and manganese (Mn²⁺), facilitating their removal. mdpi.com

Hardness Salts: While aluminum sulfate's primary role is not to remove hardness (caused by calcium and magnesium ions), the coagulation process can have an indirect effect. By removing suspended particles that may have adsorbed these ions, it can contribute to a more stable water quality. mdpi.com

Chemical Mechanisms of Mordanting in Textile Dyeing

In the textile industry, aluminum potassium sulfate is a widely used mordant, a substance that helps to fix a dye to the fibers of a fabric. researchgate.netgreen-ingredients.comjuliesinden.com It is favored because it produces clear, bright colors and is considered one of the safer metallic salt mordants. juliesinden.comcore.ac.uk

Formation of Metal-Dye Coordination Complexes

The effectiveness of aluminum potassium sulfate as a mordant lies in the ability of the aluminum ion (Al³⁺) to form chemical bonds with both the dye molecules and the functional groups on the textile fibers. researchgate.netcore.ac.uk This process creates a bridge that locks the color onto the fabric, enhancing its fastness to washing and light. core.ac.uk

The mechanism involves the formation of coordination complexes. The aluminum ion, a polyvalent metal ion, acts as a Lewis acid, accepting pairs of electrons. Dye molecules and natural fibers (like cotton, wool, or silk) contain functional groups (such as hydroxyl -OH or carboxyl -COOH) that can act as Lewis bases, donating electron pairs. core.ac.uk

The aluminum ion forms coordinate bonds with these groups on both the dye and the fiber, creating a large, insoluble dye-mordant-fiber complex. researchgate.netresearchgate.net This complex is much less likely to be washed out of the fabric than the dye molecule alone. researchgate.net The formation of these complexes can often be observed by a dramatic change in the color of the dye solution upon the addition of the mordant. researchgate.net

Alum-Cellulose and Alum-Protein Fiber Binding Mechanisms

Aluminum potassium sulfate, commonly known as alum, serves as a crucial mordant in dyeing processes, facilitating the bond between the dye and the fiber. botanicalcolors.comnataliestopka.com The mechanism of this interaction differs between cellulose-based fibers (like cotton) and protein-based fibers (like wool and silk).

In protein fibers, the aluminum ions from alum form coordination complexes with the functional groups present in the protein structure, primarily the carboxyl and amino groups of the amino acid residues. This creates a bridge between the fiber and the dye molecule. instructables.com The process for protein fibers typically involves a heated mordanting bath, although a cold process can be used for wool. botanicalcolors.com For wool, the addition of cream of tartar can aid the bonding of alum and helps to maintain the softness of the fibers. botanicalcolors.com

For cellulose (B213188) fibers, which are anionic, a mordant is necessary to fix the anionic dye species to the fiber surface. ncsu.edu Aluminum potassium sulfate is a widely used mordant for this purpose. core.ac.uk The interaction involves the aluminum ions providing a positive charge to the cellulose fiber surface, which then attracts and binds the anionic dye molecules. ncsu.edu

The effectiveness of alum as a mordant can be influenced by its purity. Impurities, such as iron, can negatively affect the final color of the dyed fabric. nataliestopka.com

Synergistic Effects with Co-mordants in Dye Fixation

Common co-mordants used with alum include:

Tannins: Found in various plants, tannins can be used in conjunction with alum to improve the dye uptake and lightfastness of natural dyes on cellulose fibers.

Cream of Tartar (Potassium Bitartrate): Often used with alum when mordanting wool, it helps to brighten colors and soften the fiber. botanicalcolors.com However, it can also shift the final color of some dyes. botanicalcolors.com

Other Metal Salts: Salts of iron, copper, and tin can be used with alum to modify the final color and improve fastness properties. researchgate.net For instance, ferrous sulfate is known to "sadden" or deepen colors.

Research has shown that the type of aluminum mordant and its concentration, in combination with different dyes, significantly influences colorfastness to laundering and light. For example, a study comparing aluminum potassium sulfate and aluminum acetate (B1210297) on cotton with natural dyes found that the type of mordant had a greater impact on wash fastness, while the dye type was more influential on lightfastness. core.ac.uk In some cases, aluminum acetate provided better wash fastness for certain dyes like coreopsis and weld. core.ac.uk

The combination of alum with vegetable tannins has also been explored in leather tanning to improve the thermal stability and strength of the leather. researchgate.netsut.ac.th The addition of aluminum sulfate to a vegetable tanning process can strengthen the cross-linking between polyphenols from the vegetable tannins and the collagen fibers of the hide. researchgate.net

Physico-Chemical Principles of Paper Sizing with Alum-Rosin Systems

The use of alum-rosin systems in papermaking is a long-standing practice for imparting water resistance to paper. nih.govresearchgate.net This process, known as sizing, involves complex physico-chemical interactions between alum, rosin (B192284), and cellulose fibers. researchgate.net

Formation and Polymerization of Aluminum Rosinates on Cellulose Fibers

Historically, two main theories have existed regarding the mechanism of rosin sizing: one proposing that the interaction between rosin and alum occurs on the fiber surface, and the other suggesting it happens in the solution before adsorbing onto the fibers. ncsu.edu Current understanding suggests that with dispersed rosin sizes, the interaction primarily occurs on the fiber surface. ncsu.edu

Rosin, which is naturally hydrophobic, is typically used in the form of a rosin soap (a salt of a rosin acid) or a dispersed rosin emulsion. researchgate.netncsu.edu In the traditional acid sizing process, papermaker's alum (aluminum sulfate) is added to the pulp slurry containing the rosin. youtube.com The alum hydrolyzes in water, forming various aluminum species, including cationic polynuclear complexes. ncsu.edu

These positively charged aluminum species adsorb onto the negatively charged cellulose fibers. culturalheritage.org The rosin particles, which are anionic, are then attracted to and retained on the fiber surfaces through electrostatic interactions with the adsorbed aluminum ions. culturalheritage.orgelsevierpure.com As the paper is dried, the heat causes the rosin to melt and spread over the fiber surfaces, and it is believed that aluminum rosinates are formed, creating a hydrophobic surface that repels water. researchgate.netelsevierpure.com However, some studies suggest that a significant portion of the rosin exists as free acid and that the sizing effect is not solely due to the formation of aluminum rosinates. elsevierpure.com

The table below summarizes the key components and their roles in the formation of aluminum rosinates.

| Component | Chemical Name/Type | Role in Sizing |

| Alum | Aluminum Potassium Sulfate / Aluminum Sulfate | Provides cationic aluminum species for retention of rosin on fibers. researchgate.netculturalheritage.org |

| Rosin | Abietic Acid (major component) | Provides hydrophobicity to the paper. researchgate.net |

| Cellulose Fibers | Polysaccharide | The substrate onto which the sizing complex is formed. |

Role of Aluminum Ions in Fiber Suspension and Inter-fiber Bonding

Aluminum ions play a multifaceted role in the wet end of the papermaking process, influencing both fiber suspension and inter-fiber bonding. culturalheritage.org

Initially, aluminum ions can act as deflocculating agents in the pulp slurry. culturalheritage.org They adsorb onto the paper fibers, imparting a positive charge. This results in electrostatic repulsion between the fibers, keeping them evenly dispersed in the suspension. culturalheritage.org

Conversely, alum also contributes to inter-fiber bonding during sheet formation, which increases the wet strength of the paper. culturalheritage.org Positively charged colloidal aluminum species can trap anionic fillers and fines (small fiber fragments) and deposit them within the fibrous network. culturalheritage.org This action, known as coagulation and flocculation, improves the retention of these materials in the paper sheet, which would otherwise be lost with the water. culturalheritage.orgculturalheritage.org

The various functions of aluminum ions in the papermaking wet-end are summarized below:

| Function | Mechanism |

| Deflocculation | Adsorption of positive aluminum ions onto fibers leads to electrostatic repulsion, maintaining a stable fiber suspension. culturalheritage.org |

| Inter-fiber Bonding | Promotes bonding between fibers during sheet formation, enhancing wet strength. culturalheritage.org |

| Retention Aid | Cationic aluminum species coagulate and flocculate anionic fillers and fines, improving their retention in the paper sheet. culturalheritage.orgculturalheritage.org |

| Pitch Control | Alum is effective in controlling pitch, which are resinous substances from wood that can cause deposits on papermaking equipment. culturalheritage.org |

pH-Dependent Retention and Reactivity in Papermaking

The effectiveness of alum-rosin sizing is highly dependent on the pH of the papermaking system. culturalheritage.orgwmich.edu The speciation of aluminum in the aqueous solution is directly influenced by pH, which in turn affects the retention of both alum and rosin, as well as their reactivity. wmich.eduncsu.edu

Different aluminum species predominate at different pH ranges:

Low pH (below 4.3): The predominant species is Al³⁺. wmich.edu

Intermediate pH (4.3-5.0): Polynuclear species such as Al₈(OH)₂₀⁴⁺ are formed. wmich.edu

High pH (5.0-8.0): Insoluble aluminum hydroxide, Al(OH)₃, is the main species. wmich.edu

Studies have shown that the retention of alum increases with increasing pH in the range of 4 to 6, while rosin retention remains relatively constant. culturalheritage.org The optimal pH for rosin sizing is typically in the acidic range, around 4.0-5.0, where cationic aluminum species are available to set the rosin onto the fibers. ncsu.eduresearchgate.net

In alkaline papermaking, where the pH is typically between 7.0 and 9.0, the role of alum is different. culturalheritage.orgtappi.org While traditional rosin soap sizing is not effective at this pH, small amounts of alum can still be beneficial. culturalheritage.orgculturalheritage.org It can improve the retention of fillers like titanium dioxide and reduce issues like press picking. culturalheritage.org In these systems, polyaluminum chlorides (PACs), which are pre-hydrolyzed forms of aluminum salts, are often used as they are effective over a wider pH range. ncsu.eduresearchgate.net

The table below outlines the effect of pH on key aspects of alum-rosin sizing.

| pH Range | Predominant Aluminum Species | Effect on Retention and Reactivity |

| < 4.3 | Al³⁺ | Effective for traditional acid rosin soap sizing. wmich.eduncsu.edu |

| 4.3 - 5.0 | Al₈(OH)₂₀⁴⁺ | Polynuclear species are effective for retaining rosin emulsion droplets. ncsu.eduwmich.edu |

| 5.0 - 8.0 | Al(OH)₃ | Insoluble precipitate; less effective for traditional sizing but can still aid in retention in alkaline systems. culturalheritage.orgwmich.edu |

Collagen Cross-Linking and Stabilization in Leather Tanning Processes

Aluminum potassium sulfate, and more commonly aluminum sulfate, is used in the leather industry as a tanning agent to stabilize the collagen matrix of animal hides. usda.govjianhengchem.com This process, sometimes referred to as "tawing," converts the raw hide into a durable and decay-resistant material. gionar.com

The tanning mechanism involves the interaction of aluminum ions with the collagen fibers. jianhengchem.com Collagen, the primary protein in animal hides, has a triple-helical structure. jianhengchem.com Aluminum ions form cross-links with the carboxyl groups (-COOH) on the collagen molecules. usda.govjianhengchem.com This cross-linking stabilizes the collagen structure by forming ionic and coordinate bonds, which "lock" the collagen fibers in place. jianhengchem.com This makes the resulting leather firmer and more resistant to mechanical stress. jianhengchem.com

Studies using 13C NMR spectroscopy have confirmed that Al(III) forms a complex with the carboxyl groups of collagen. usda.govresearchgate.net Furthermore, 27Al NMR has revealed the formation of a second sphere complex between collagen and aluminum. usda.govresearchgate.net

The use of aluminum salts in tanning can also enhance the leather's shrinkage temperature, which is a measure of its thermal stability. jianhengchem.com However, excessive use of aluminum sulfate can lead to over-cross-linking, resulting in stiff and less flexible leather. jianhengchem.com

Aluminum salts can be used as the primary tanning agent or in combination with other tanning agents, such as vegetable tannins or chromium salts. usda.govresearchgate.net When used with vegetable tannins, aluminum sulfate can strengthen the cross-linking between the polyphenols of the tannins and the collagen, improving the thermal stability of the leather. researchgate.net

The table below summarizes the key interactions in aluminum tanning.

| Interacting Components | Type of Interaction | Effect on Leather Properties |

| Aluminum Ions & Collagen Carboxyl Groups | Complex formation, ionic and coordinate bonds (cross-linking) | Increased stability, firmness, and resistance to decay and mechanical stress. usda.govjianhengchem.com |

| Aluminum & Vegetable Tannins | Synergistic cross-linking with collagen | Improved thermal stability. researchgate.net |

Interactions of Aluminum Ions with Collagen Fibers

The tanning process fundamentally alters the protein structure of collagen, making it more durable and resistant to decomposition. When aluminum potassium sulfate is used, aluminum ions (Al³⁺) are the active species that interact with the collagen fibers. Research using various spectroscopic and calorimetric methods has elucidated the nature of these interactions.

Studies have shown that Al(III) ions form complexes primarily with the carboxyl groups of the acidic amino acid residues (aspartic and glutamic acid) within the collagen structure. usda.govresearchgate.net This interaction is a key step in the tanning process, leading to the cross-linking of collagen fibrils. researchgate.net The formation of these coordination complexes stabilizes the collagen matrix.

Investigations using 13C Nuclear Magnetic Resonance (NMR) spectroscopy on soluble collagen have confirmed that Al(III) forms a complex with these carboxyl groups. usda.govresearchgate.net Furthermore, 27Al NMR has revealed the formation of a second sphere complex between the collagen and aluminum. usda.govresearchgate.net This suggests a multi-level interaction where the aluminum ion, already coordinated with water or other ligands, forms further associations with the protein.

The binding of aluminum ions influences the thermal stability of collagen. Differential scanning calorimetry (DSC) has been used to measure the shrinkage temperature (Ts) of collagen, which is a key indicator of hydrothermal stability. The introduction of aluminum cross-links generally increases the shrinkage temperature, although not to the same extent as chromium(III) tanning. nih.govingentaconnect.com One study noted an increase in the contraction temperature of collagen from rat tails by 1.5 to 3.7°C after the administration of aluminum compounds. nih.gov The interaction model suggests that both carboxyl and amino groups on collagen are active sites for aluminum binding, though the reactivity is higher with carboxyl groups. researchgate.net

Table 1: Summary of Research Findings on Aluminum-Collagen Interactions

| Analytical Method | Key Finding | Reference |

|---|---|---|

| 13C NMR Spectroscopy | Confirmed that Al(III) ions form a complex with the carboxyl groups on collagen. | usda.govresearchgate.net |

| 27Al NMR Spectroscopy | Revealed the formation of a second sphere complex between collagen and aluminum. | usda.govresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Showed an increase in the hydrothermal stability (shrinkage temperature) of collagen after treatment with aluminum. | nih.gov |

| Infrared (IR) and UV Spectroscopy | Indicated that both carboxyl and amino groups of collagen are active binding sites for aluminum. | researchgate.net |

Development of Hydrothermally Stable Aluminum Tanning Agents

While aluminum salts like aluminum potassium sulfate can tan hides, the resulting leather often has lower hydrothermal stability compared to chrome-tanned leather. ingentaconnect.comresearchgate.net Research has focused on developing modified aluminum tanning agents that can produce leather with improved resistance to heat and water. A significant advancement has been the development of basic aluminum sulfate, where the aluminum is complexed with masking agents. thaiscience.inforesearchgate.net

These masking agents are typically polyfunctional carboxylic acid anions, such as citrate (B86180), tartrate, or glutarate. google.com Their function is twofold: they enhance the solubility of the aluminum complexes at the required pH for tanning (typically pH 3-5) and control the rate of hydrolysis, preventing the premature precipitation of aluminum hydroxide. google.com This stabilization allows for a more controlled and effective interaction with the collagen, leading to the formation of more stable cross-links and, consequently, higher hydrothermal stability. thaiscience.inforesearchgate.net

One such stable tanning agent is basic aluminum sulfate complexed with citrate anions. thaiscience.info This modification allows the tanning bath to be warmed to temperatures up to 50°C without hydrolyzing the complex, ensuring a more efficient tanning process. google.com Leathers produced using these stabilized aluminum agents exhibit significantly improved shrinkage temperatures, making them more viable alternatives to chrome tanning for certain applications. thaiscience.info

Table 2: Effect of Modified Aluminum Tanning Agents on Hydrothermal Stability

| Tanning Agent | Key Modification/Feature | Resulting Shrinkage Temperature (Ts) | Reference |

|---|---|---|---|

| Native Skin Fiber | Untanned control | ~65°C | thaiscience.info |

| Conventional Alum Tawing | Uses aluminum salts without stabilizers | ~80-90°C | researchgate.net |

| Basic Aluminum Sulfate with Citrate | Aluminum complexed with citrate anions for stability | Can achieve Ts > 85°C | thaiscience.infogoogle.com |

| Aluminum-Titanium Complex | Mixed complex with polyhydroxymonocarboxylic acid as masking agent | 85-86°C | google.com |

Synergistic Effects in Combination Tannage Systems

To further enhance the properties of aluminum-tanned leather and create a more robust alternative to chromium, combination tannage systems are frequently employed. These systems utilize aluminum potassium sulfate in conjunction with other tanning agents, most notably vegetable tannins. researchgate.netresearchgate.net This approach leverages the benefits of both tanning types to produce leather with superior characteristics.

The synergistic effect is particularly evident in the hydrothermal stability of the leather. Studies have shown that the order of application is crucial. A vegetable pre-tannage followed by a basic aluminum sulfate retannage generally produces stronger leather with higher shrinkage temperatures compared to the reverse process. thaiscience.inforesearchgate.netsaspublishers.com It is theorized that pre-tanning with aluminum may tighten the collagen fiber network, which could hinder the penetration of the larger vegetable tannin molecules. researchgate.net

When vegetable tannins (such as those from acacia nilotica, mimosa, or quebracho) are used first, they interact with the collagen. The subsequent addition of aluminum sulfate strengthens the cross-linking between the polyphenols of the vegetable tannins and the collagen, while also forming its own mineral cross-links. This dual-action tanning results in a denser, more stabilized fiber structure and a significant increase in the shrinkage temperature, with some systems achieving a Ts of over 110°C. saspublishers.com These combination systems can produce soft, full leathers with properties that are in many ways comparable to those of chrome-tanned leather. researchgate.net

Table 3: Performance of Aluminum in Combination Tannage Systems

| Tannage System (Order of Application) | Shrinkage Temperature (Ts) | Key Outcome | Reference |

|---|---|---|---|

| Vegetable (Acacia nilotica) Pre-tan + Aluminum Sulfate Retan | up to 128°C | Produces stronger leather with durable characteristics. | thaiscience.info |

| Aluminum Sulfate Pre-tan + Vegetable (Acacia nilotica) Retan | ~85°C | Less effective; tightening of fibers may prevent vegetable tannin penetration. | thaiscience.info |

| Vegetable (Mimosa) + Aluminum Sulfate | 99.3°C | Dense collagen fiber structure; improved cross-linking. | |

| Vegetable (Quebracho) Pre-tan + Aluminum Sulfate Retan | 104°C | Better hydrothermal stability than the reverse combination. | saspublishers.com |

| Aluminum Sulfate Pre-tan + Vegetable (Quebracho) Retan | 95°C | Lower stability compared to vegetable-first process. | saspublishers.com |

Environmental Considerations and Sustainable Utilization of Aluminum Potassium Sulfate

Assessment of Aluminum Residuals in Treated Water and Sludge

The application of aluminum potassium sulfate (B86663) in water treatment inevitably leads to the presence of aluminum in the process outputs: the treated water and the residual sludge. The management and environmental impact of these residuals are critical areas of concern.

Aluminum is naturally released into the environment, and its mobility and transport are influenced by several factors, including chemical speciation and hydrological pathways. who.int The use of alum in water treatment can contribute to aluminum concentrations in finished water and the surrounding environment. who.intircwash.org The discharge of alum sludge, a common disposal practice in some regions, represents a significant pathway for aluminum to enter aquatic ecosystems. researchgate.net

The environmental behavior of aluminum is heavily dependent on pH. Acidic conditions, such as those caused by acid rain or mine drainage, increase the solubility and mobility of aluminum in water. who.int Dissolved aluminum concentrations in waters with a near-neutral pH are typically low (0.001 to 0.05 mg/L), but can rise significantly in more acidic waters (0.5 to 1 mg/L) or those rich in organic matter. who.int In some cases, aluminum levels in water affected by acid mine drainage have reached as high as 90 mg/L. who.int

In aquatic systems, aluminum can exist in various forms, including monomeric and polymeric hydroxy species, colloidal solutions, and precipitates. who.int The specific form, or species, of aluminum present is largely determined by the pH of the water. d-nb.inforesearchgate.net This speciation is critical as it affects the bioavailability and potential toxicity of aluminum to aquatic organisms. d-nb.infonebiosolids.org Concerns have been raised about the toxicity of aluminum to fish, particularly in environments where alum sludge is discharged back into rivers. researchgate.net

The coagulation process using alum generates a significant byproduct known as alum sludge, which is primarily composed of aluminum hydroxide (B78521) and the impurities removed from the raw water. ircwash.orgd-nb.infowaterandwastewater.com This sludge is characterized by a high water content (often 95-99%) and is notoriously difficult to dewater, posing significant management and disposal challenges. d-nb.infomdpi.com

A primary goal in managing alum sludge is volume reduction through dewatering. Various strategies are employed to enhance this process:

Chemical Conditioning: The addition of chemical conditioners, such as polyelectrolytes or Fenton's reagent, can improve the dewaterability of the sludge. sciencepublishinggroup.comresearchgate.net Studies have shown that conditioners can significantly reduce the specific resistance to filtration (SRF), a measure of how difficult it is to dewater sludge. sciencepublishinggroup.com

Solar Dewatering: Low-cost techniques using solar stills have been investigated to evaporate water from the sludge, thereby reducing its volume. sciencepublishinggroup.comresearchgate.net

Once dewatered, the sludge requires disposal or reuse. While landfilling has been a common practice, it is becoming less desirable due to cost and environmental regulations. jeeng.netwater360.com.au Consequently, there is a growing focus on beneficial reuse strategies, which view the sludge as a resource rather than a waste product. d-nb.infobohrium.com These strategies include:

Land Application: Using the sludge to amend soil, particularly to bind with phosphorus and reduce its runoff into surface waters. nebiosolids.orgwater360.com.au

Construction Materials: Incorporating dried sludge into the production of bricks, cement, or other building materials. mdpi.com

Wastewater Treatment: Reusing the sludge as a coagulant or adsorbent in the treatment of wastewater to remove pollutants like phosphorus, oil, and grease. bohrium.com

Aluminum Recovery: Extracting aluminum from the sludge through processes like acid digestion for subsequent reuse as a coagulant. bohrium.comclearwatervic.com.au

| Conditioner | Typical Dosage | Effectiveness (SRF Reduction) | Supernatant Turbidity (NTU) | Environmental Consideration |

|---|---|---|---|---|

| Anionic Polyelectrolyte | 10 mg/L | ~97% | 3.4 | Dewatering is accelerated. |

| Fenton's Reagent | Fe²⁺: 50 mg/L, H₂O₂: 600 mg/L | ~78% | 2.7 | Offers a more environmentally safe option. |

| Raw Sludge (Control) | N/A | 0% | 247 | Baseline for comparison. |

Life Cycle Assessment of Alum-Based Processes

Life Cycle Assessment (LCA) is a methodology used to evaluate the potential environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to final disposal. researchgate.netresearchgate.net For alum-based water treatment, an LCA considers the environmental burdens associated with the production and transport of alum, the electricity consumed during the treatment process, and the management of the resulting sludge. water360.com.auresearchgate.net

Studies using LCA have identified several key areas of environmental impact for water treatment plants using alum:

Eutrophication: This was identified as the highest potential impact in one study, largely resulting from the production of chemicals like alum. researchgate.netresearchgate.net

Global Warming: The electricity required to power the treatment plant and the emissions from chemical production and transportation are significant contributors to the carbon footprint. researchgate.netresearchgate.net

Human Toxicity: This impact is also linked to the chemical and energy inputs of the process. researchgate.net

Innovation in Eco-Friendly Alternatives and Process Optimization

In response to the environmental concerns associated with alum, significant research has been directed toward process optimization to reduce aluminum loads and the development of sustainable, eco-friendly alternatives.

Minimizing the amount of residual aluminum discharged into the environment is a key goal for sustainable water treatment. High aluminum residuals in treated water can often be traced back to suboptimal plant operations, such as incorrect alum dosing. ircwash.org Therefore, careful process control and optimization are the first lines of defense.

Beyond operational improvements, several innovative technologies are being explored to reduce the aluminum load in wastewater streams:

Advanced Membrane Filtration: Technologies such as nanofiltration and reverse osmosis can effectively remove dissolved aluminum and other contaminants, producing high-quality effluent. petronaftco.comrsc.orgknowledge-sourcing.com

Electrocoagulation: This technique uses an electrical current to generate coagulants directly in the water, which can reduce the need for chemical additives and lower sludge production. petronaftco.com

Biological Treatment: Research has shown that certain indigenous bacteria can be effective in reducing aluminum concentrations in industrial wastewater, offering a potential bioremediation solution. researchgate.net

Wastewater Recycling: A holistic approach involves treating and recycling wastewater within industrial facilities, moving towards a "zero-discharge" model that minimizes the release of any pollutants, including aluminum, into the environment. ngoenvironment.com

A promising area of innovation is the development of coagulants and mordants derived from natural, biological sources as alternatives to mineral-based chemicals like alum. nih.govresearchgate.net These bio-based materials are often biodegradable, produce less sludge, and are considered more environmentally friendly. nih.govmdpi.com

Bio-based Coagulants: A wide variety of plant-based materials have been investigated for their coagulation properties. researchgate.netresearchgate.net

Moringa oleifera : Seeds from the Moringa oleifera tree are a well-established natural coagulant, effective at removing turbidity and other pollutants. nih.govresearchgate.net

Quinoa and Starches: Grains like quinoa and various plant-based starches have shown significant potential as effective coagulants. researchgate.netresearchgate.net

Bio-based Mordants: In the textile industry, where alum is used as a mordant to fix dyes to fabric, there is a similar shift towards natural alternatives. nih.govresearchgate.net

Tannin-Rich Plants: Materials with high concentrations of tannins, such as oak bark, pomegranate peel, and acacia, are effective natural mordants. nih.gov The tannins form complexes with fibers and dyes, improving color fastness. nih.gov

Other Natural Sources: A diverse range of other biological materials, including mushroom extracts, lye, and even certain types of mud, have been traditionally used and are being re-evaluated as eco-friendly mordants. researchgate.net

| Coagulant | Source | Turbidity Removal Efficiency | Sludge Characteristics |

|---|---|---|---|

| Aluminum Potassium Sulfate (Alum) | Mineral | ~100% (for high turbidity) | High volume, contains aluminum hydroxide precipitates. |

| Moringa oleifera | Plant-based (seeds) | ~98.5% (for high turbidity) | Lower volume, organic, and biodegradable. |

| Quinoa (Chenopodium quinoa) | Plant-based (seeds) | ~82.3% | Organic and biodegradable. |

Emerging Research Areas and Advanced Applications of Aluminum Potassium Sulfate

Catalytic Roles in Organic Synthesis and Chemical Transformations

In recent years, aluminum potassium sulfate (B86663) has gained significant attention as an efficient, safe, and environmentally benign Lewis acid catalyst in a wide array of organic transformations. jchemrev.comjchemrev.comresearchgate.net Its catalytic proficiency stems from its ability to facilitate reactions under various conditions, including heating, reflux, and microwave irradiation, often in the absence of hazardous solvents. researchgate.net This makes it a sustainable alternative to many conventional catalysts. jsynthchem.comijres.org

Heterocyclic Compound Synthesis

Aluminum potassium sulfate has proven to be a highly effective catalyst in the synthesis of heterocyclic compounds, which are crucial scaffolds in medicinal chemistry and materials science. jsynthchem.comeurekaselect.commdpi.com Research has demonstrated its utility in one-pot, multicomponent reactions to produce various heterocyclic systems.

For instance, it catalyzes the synthesis of 1H-pyrazole derivatives through the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with carbonyl compounds under solvent-free conditions. mdpi.com This method is noted for being clean, cost-effective, and aligned with the principles of green chemistry. mdpi.com Similarly, it facilitates the efficient, one-pot synthesis of trisubstituted imidazoles and imidazo[1,2-a]pyrimidine-3-carbonitriles. jsynthchem.comresearchgate.net The use of alum in these syntheses offers advantages such as mild reaction conditions, simple workup procedures, and the ability to reuse the catalyst without significant loss of activity. jsynthchem.comresearchgate.net

Examples of Heterocyclic Synthesis Catalyzed by Aluminum Potassium Sulfate

| Heterocyclic Compound Class | Reactants | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| 1H-Pyrazole Derivatives | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, Carbonyl compounds | Solvent-free, 60 °C | Green, cost-effective, simple procedure | mdpi.com |

| Trisubstituted Imidazoles | Benzil, Aldehydes, Ammonium (B1175870) acetate (B1210297) | 70 °C | Non-toxic, reusable, inexpensive catalyst | researchgate.net |

| Imidazo[1,2-a]pyrimidine-3-carbonitriles | 2-aminobenzonitriles, Malononitrile, Benzaldehyde | Microwave irradiation, Methanol | Rapid, high yields, eco-friendly | jsynthchem.com |

| Functionalized Piperidines | Aromatic aldehydes, Amines, β-ketoesters | - | Efficient, multicomponent synthesis | eurekaselect.com |

Carbon-Carbon and Carbon-Heteroatom Bond Formations

The catalytic activity of aluminum potassium sulfate extends to the formation of crucial carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in organic synthesis. jchemrev.comresearchgate.net It has been successfully employed as a catalyst for creating diverse molecular frameworks, often with high yields and operational simplicity. jchemrev.com

One key application is in the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), a C-C bond-forming reaction. mdpi.com Alum activates the carbonyl compound, enhancing the electrophilicity of the carbonyl carbon and thereby promoting the reaction. mdpi.com It has also been used to catalyze the synthesis of pyrrol-2-one derivatives through a one-pot, multicomponent condensation, highlighting its efficacy in constructing both C-C and C-N bonds simultaneously. jchemrev.com Furthermore, alum catalyzes the methoxylation of α-pinene, a reaction involving the formation of a carbon-oxygen (C-O) bond, to produce α-terpinyl methyl ether and other valuable products. jchemrev.com The catalytic role of alum in these reactions underscores its versatility and potential for developing more sustainable chemical protocols. jchemrev.comresearchgate.net

Advanced Material Science Applications

Beyond its catalytic roles, aluminum potassium sulfate is utilized in material science for its ability to modify and enhance the properties of various materials, from traditional construction products to modern polymers.

Role in Cement and Plaster Chemistry

Aluminum potassium sulfate serves as a valuable additive in the construction industry to modify the properties of cement and plaster. It can be used to speed up the hardening process of these materials. tblsilicone.com When added to cement formulations, it contributes to increased hardness and toughness. In plaster, it also acts as a hardening accelerator. This property is crucial for applications requiring rapid setting times and improved mechanical strength of the final product.

Fire Retardant Mechanisms in Polymeric and Cellulosic Materials

Aluminum potassium sulfate is a well-established fire retardant for flammable materials, particularly those of polymeric and cellulosic origin. thoughtco.com Its use as a fire retardant dates back centuries, when it was used to treat timber. The mechanism of action involves several key processes that interrupt the combustion cycle.

When heated, hydrated aluminum potassium sulfate releases its water of crystallization. tandfonline.comfaa.gov This process is endothermic, meaning it absorbs heat from the material and cools the pyrolysis zone, delaying ignition. tandfonline.com The released water vapor also dilutes the flammable gases produced during pyrolysis, further inhibiting combustion. tandfonline.com Upon further heating, it decomposes to form a porous, friable mass known as "burnt alum," which can act as a thermal barrier on the surface of the material.

Studies on cellulosic materials like kraft paper and bagasse have shown that increasing the concentration of alum leads to a decrease in the flame propagation rate and flame duration, while increasing the ignition time and the amount of char formed. cibtech.orgsdiarticle4.com Char formation is a critical aspect of fire retardancy, as the carbonaceous layer insulates the underlying material from heat and oxygen, preventing further degradation. cibtech.org Similarly, in flexible polyether foam, alum has been shown to delay the onset of degradation and reduce flammability, although its effectiveness can be compared with other agents like potassium sesquicarbonate. tandfonline.comresearchgate.nettandfonline.com

Effect of Aluminum Potassium Sulfate on Fire Characteristics of Cellulosic Materials

| Parameter | Effect of Increasing Alum Concentration | Mechanism | Reference |

|---|---|---|---|

| Ignition Time | Increases | Endothermic release of water cools the material. | cibtech.orgsdiarticle4.com |

| Flame Propagation Rate | Decreases | Dilution of flammable gases by water vapor. | tandfonline.comcibtech.orgsdiarticle4.com |

| Flame Duration | Decreases | Inhibits the combustion cycle. | cibtech.orgsdiarticle4.com |

| Char Formation | Increases | Forms an insulating layer on the material's surface. | cibtech.orgsdiarticle4.com |

| After Glow Time | Decreases | Reduces the continued oxidation of the char. | cibtech.orgresearchgate.net |

Novel Applications in Nanomaterials and Surface Functionalization

The application of aluminum potassium sulfate is expanding into the cutting-edge fields of nanotechnology and surface modification, opening up new possibilities for advanced materials with unique properties.